HUMAN HCC-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

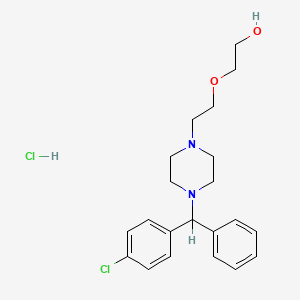

HCC-1, also known as Hemofiltrate C-C Chemokine-1, was initially isolated from the hemofiltrate of chronic renal failure patients . It consists of 74 amino acids, including four cysteines linked to disulfide bonds . It shows a sequence identity of 46% with macrophage inflammatory protein (MIP)-1 and MIP-1, and 29-37% with the other human C-C chemokines . Unlike MIP-1 and the other C-C chemokines, HCC-1 is expressed constitutively in several normal tissues, such as spleen, liver, skeletal and heart muscle, gut, and bone marrow, and is present at high concentrations (1-80 nM) in plasma .

Synthesis Analysis

HCC-1 demonstrates weak chemotactic activities on human monocytes but is inactive on T lymphocytes, neutrophils, and eosinophils . The biological activity of HCC-1 is measured by its monocyte chemotactic activity using 2-day cultured human mononuclear cells . A study revealed significant inter-tumor differences in the lipid metabolism of HCC . Some HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .

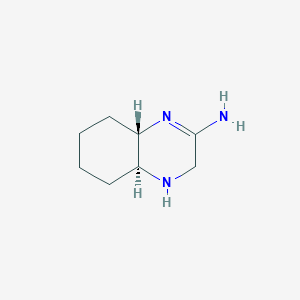

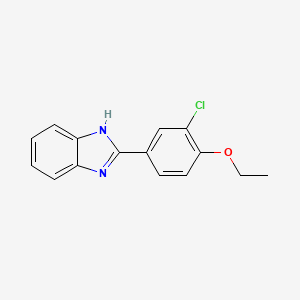

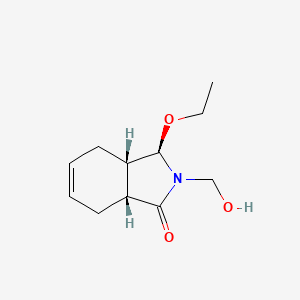

Molecular Structure Analysis

HCC tumors are known to be heterogeneous histologically, molecularly, and clinically . Global molecular profiling studies of HCC are providing a comprehensive view of the expression changes that occur during the carcinogenic process .

Chemical Reactions Analysis

HCC-1 is involved in cellular lipid metabolism, including the formation, enlargement, and degradation of lipid droplets (LDs) . The majority of HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .

Wirkmechanismus

Zukünftige Richtungen

The complex pathogenesis of HCC has inspired researchers to explore a variety of biomolecular targeted therapeutics targeting specific targets . Research on biomarkers for HCC treatment is also advancing . The combination of targeted therapy with immune checkpoint inhibitor (ICI) has demonstrated more potent anticancer effects and becomes the hot topic in clinical studies .

Eigenschaften

CAS-Nummer |

169146-44-5 |

|---|---|

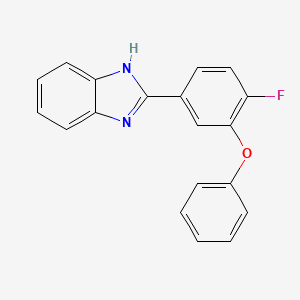

Molekularformel |

C28H24N2O2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.